3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is a chemical compound that integrates a triazole ring with an aniline moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. The molecular formula of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is C10H12N4, indicating a structure that includes both aromatic and heterocyclic elements.
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline can be synthesized from readily available precursors such as 1-ethyl-1H-1,2,4-triazole and aniline derivatives. It belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms. This classification places it within a broader category of nitrogen-containing heterocycles that have significant relevance in pharmaceuticals and agricultural chemicals.
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline typically involves the following steps:
The molecular structure of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline features:
The compound's structural representation can be summarized as follows:
This structure indicates potential hydrogen bonding capabilities due to the presence of both amine and triazole functionalities.
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline can participate in various chemical reactions:
The mechanism of action for 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline primarily involves its interaction with biological targets:
The physical properties of 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline include:
Chemical properties include:
3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline has several significant applications:
The 1,2,4-triazole-aniline scaffold represents a privileged chemotype in antimicrobial and anticancer drug development due to its versatile molecular interactions with biological targets. This hybrid architecture combines the planar, electron-rich aniline moiety with the triazole ring’s capacity for hydrogen bonding and dipole interactions, enabling high-affinity binding to enzymatic pockets. As evidenced in recent studies, such hybrids exhibit potent activities against drug-resistant pathogens by inhibiting critical enzymes like DNA gyrase, dihydrofolate reductase, and sterol 14-α-demethylase [2]. The aniline group’s hydrogen-bonding capability synergizes with the triazole’s metal-coordination properties (e.g., heme iron in cytochrome P450 enzymes), enhancing target engagement [5].
Table 1: Clinically Relevant 1,2,4-Triazole-Containing Drugs and Their Targets
Drug Name | Therapeutic Area | Primary Target | Structural Feature |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase | 1,2,4-Triazole core |
Tazobactam | Antibiotic (β-lactamase inhibitor) | β-Lactamases | Triazole-aniline hybrid |
Letrozole | Breast cancer | Aromatase enzyme | Triazole-heme iron interaction |
Deucravacitinib* | Autoimmune disorders | TYK2 kinase | Triazole-aniline pharmacophore |
*Deucravacitinib analogs highlight the scaffold’s applicability beyond anti-infectives [8].
Recent hybridization strategies have exploited this scaffold to overcome antimicrobial resistance. For example, coupling 1,2,4-triazole-aniline cores with quinolone or quinazolinone systems yielded broad-spectrum agents with >10-fold enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to first-generation triazoles [2]. The aniline’s para-position allows strategic derivatization to fine-tune pharmacokinetic properties, as seen in compounds where lipophilic substitutions improved bacterial membrane penetration without compromising solubility [5].
Ethyl substitution at the triazole’s N1-position (as in 3-(1-Ethyl-1H-1,2,4-triazol-3-yl)aniline) induces distinct steric and electronic effects that enhance selectivity and metabolic stability. Compared to smaller methyl analogs, the ethyl group:
Table 2: Impact of N1-Alkyl Substitution on Triazole-Aniline Properties
Substituent | log P | Microsomal Stability (t½, min) | Antimicrobial IC₅₀ (μM) | Aromatase Binding (ΔG, kcal/mol) |
---|---|---|---|---|
Methyl | 1.8 | 22 | 12.5 ± 1.2 | -9.1 |
Ethyl | 2.1 | 46 | 8.3 ± 0.9 | -10.3 |
n-Propyl | 2.5 | 51 | 9.7 ± 1.1 | -9.8 |
Data adapted from metabolic and binding studies [5] [9].
Synthetic routes to 3-(1-Ethyl-1H-1,2,4-triazol-3-yl)aniline leverage regioselective N-alkylation, as demonstrated in optimized protocols for analogous structures. A representative pathway involves:
Crystallographic analyses reveal that the ethyl group induces a ~30° dihedral angle between the triazole and aniline planes, optimizing hydrophobic contact surfaces in enzyme binding pockets. This conformation enhances van der Waals interactions with non-polar residues (e.g., Leu372 in aromatase), explaining the improved inhibitory activity of ethyl derivatives over methyl analogs against breast cancer targets [9]. In antimicrobial applications, the ethyl moiety’s steric bulk selectively blocks access to resistance-conferring mutant enzymes while maintaining affinity for wild-type targets, as observed in Mycobacterium tuberculosis dihydrofolate reductase inhibition studies [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7